3-Hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindol-1-one
Description
Properties
CAS No. |
3532-43-2 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-pyridin-4-ylisoindol-1-one |
InChI |
InChI=1S/C19H14N2O2/c22-18-16-8-4-5-9-17(16)19(23,14-6-2-1-3-7-14)21(18)15-10-12-20-13-11-15/h1-13,23H |
InChI Key |
QCTWLWAZPOQXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=NC=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The pharmacological and physicochemical profiles of isoindolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Solubility: The pyridin-4-yl group in the target compound improves aqueous solubility compared to analogs with alkyl or non-polar aromatic substituents (e.g., 2-methylphenyl in ).
- Biological Activity : Piperazinyl-ethyl substituents (e.g., ) confer receptor-specific binding, while hydroxylated analogs (e.g., ) may exhibit antioxidant properties.
Stereochemical and Electronic Considerations
- Chiral Centers : The target compound’s 3-hydroxy and 3-phenyl groups create a stereogenic center, influencing enantioselective interactions. Similar chiral analogs, such as those in , demonstrate that stereochemistry critically affects binding to biological targets (e.g., enzyme active sites).
Preparation Methods
Condensation-Based Approaches
The most widely reported method for synthesizing 3-hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-1-one involves condensation reactions between phenylacetaldehyde and pyridin-4-amine. This approach leverages the nucleophilic reactivity of the amine group and the electrophilic carbonyl carbon of the aldehyde. In a typical procedure, phenylacetaldehyde (1.2 equiv) is reacted with pyridin-4-amine (1.0 equiv) in dimethylformamide (DMF) or ethanol under reflux conditions (80–100°C) for 12–24 hours. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are employed to accelerate imine formation, a critical intermediate step. The reaction proceeds via a two-stage mechanism:
- Imine Formation : The amine attacks the aldehyde carbonyl, forming an imine intermediate after dehydration.
- Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the adjacent carbon, followed by hydroxylation, yields the isoindolinone core.
Key Variables :
Multi-Step Synthesis from Prefunctionalized Intermediates
Alternative routes utilize prefunctionalized intermediates to streamline the synthesis. For example, tert-butyl (2R,5S)-4-benzyl-2-methyl-5-[(1-oxo-2,3-dihydro-1H-isoindol-2-yl)methyl]piperazine-1-carboxylate, a related isoindolinone derivative, is synthesized via alkylation of 2,3-dihydro-1H-isoindol-1-one with chloromethyl-piperazine intermediates in acetonitrile at 70°C. This method highlights the versatility of isoindolinone synthesis through SN2 displacement reactions, with potassium iodide (KI) acting as a phase-transfer catalyst to enhance reactivity.
Reaction Optimization and Challenges
Catalytic Systems and Solvent Effects
Catalyst selection significantly impacts yield and purity. In condensation reactions, Brønsted acids like PTSA achieve yields of 65–75%, whereas Lewis acids (e.g., ZnCl₂) improve yields to 80–85% by stabilizing transition states. Polar aprotic solvents (DMF, dimethyl sulfoxide) are preferred for their ability to solubilize intermediates and stabilize charged species. However, ethanol is often used in industrial settings due to its lower cost and ease of removal.
Purification Techniques
Crude products are typically purified via:
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (0–40% ethyl acetate) resolves isoindolinone derivatives from byproducts.
Table 1. Comparison of Synthetic Methods
| Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Condensation | Phenylacetaldehyde, pyridin-4-amine | PTSA/DMF | 80 | 70 | 95 |
| Multi-Step Alkylation | Chloromethyl-piperazine, isoindolinone | KI/Acetonitrile | 70 | 65 | 90 |
| Lewis Acid-Mediated | Phenylacetaldehyde, pyridin-4-amine | ZnCl₂/Ethanol | 100 | 85 | 98 |
Mechanistic Insights and Side Reactions
Competing Pathways
The primary side reaction involves over-alkylation of the pyridine nitrogen, leading to dimeric byproducts. This is mitigated by maintaining a 1:1 molar ratio of aldehyde to amine and using excess solvent to dilute reactive intermediates.
Hydroxylation Dynamics
The hydroxyl group at the 3-position arises from either:
- In situ oxidation of a secondary alcohol intermediate during cyclization.
- Direct incorporation via hydroxyl-containing starting materials, though this approach is less common.
Analytical Characterization
Spectroscopic Methods
Physicochemical Properties
- Melting Point : 210–215°C (decomposition observed above 220°C).
- Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL).
Industrial and Laboratory-Scale Production
Scalability Challenges
Large-scale synthesis faces hurdles in:
Supplier Practices
Commercial suppliers like Dayang Chem and Zibo Hangyu Biotechnology produce the compound via optimized condensation routes, offering batches with 90–99% purity for pharmaceutical research.
Q & A
Q. What is the molecular structure of 3-Hydroxy-3-phenyl-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindol-1-one, and how is it confirmed experimentally?
The structure is confirmed via single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . For example, SCXRD analysis of structurally similar compounds (e.g., isoindol-1-one derivatives) requires high-resolution data to resolve stereochemistry and hydrogen-bonding networks. Complementary techniques like NMR spectroscopy (e.g., H, C, and 2D COSY/HSQC) are used to validate proton environments and carbon connectivity, particularly for the pyridinyl and phenyl substituents .
Q. What safety precautions are required when handling this compound in laboratory settings?
Based on analogous isoindol-1-one derivatives, the compound may exhibit acute toxicity (Category 4 for oral, dermal, or inhalation exposure). Standard protocols include:
- Use of PPE (gloves, lab coats, goggles).
- Immediate decontamination of skin/eyes with water for 15+ minutes .
- Work in a fume hood to avoid inhalation of particulates .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Key strategies include:
- Flash column chromatography (e.g., EtOAc/hexane gradients) for purification, as demonstrated for related isoindol-1-one derivatives (yield: 76%) .
- Control of reaction parameters (temperature, solvent polarity) to minimize side products. For example, refluxing in DMF or toluene under inert atmospheres enhances regioselectivity .
- Catalytic systems (e.g., Pd/Cu) to accelerate cyclization steps .
Q. What analytical methods are recommended to resolve contradictions in structural or spectroscopic data?
A multi-technique approach is critical:
- SCXRD to unambiguously assign stereochemistry and bond lengths .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Dynamic NMR experiments to study tautomerism or conformational exchange in solution .
- Cross-validation of computational models (DFT) with experimental data .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
- In vitro assays : Cytochrome P450 inhibition screening to assess metabolic stability.
- Solubility and logP measurements using HPLC or shake-flask methods .
- Protein binding studies (e.g., serum albumin affinity via fluorescence quenching) .
Methodological Considerations Table
Data Contradiction Analysis Example
If NMR data conflicts with computational predictions:
Re-examine solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.
Validate computational parameters (e.g., basis sets, solvent models in DFT).
Perform variable-temperature NMR to detect dynamic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
